molecular formula C19H18N2O3 B2863689 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 853751-93-6

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2863689
CAS No.: 853751-93-6
M. Wt: 322.364
InChI Key: CNBVRNHVEMMNAB-UHFFFAOYSA-N
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Description

The compound 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a synthetic hybrid molecule designed for research purposes, integrating two privileged scaffolds in medicinal chemistry: the 3,4-dihydroisoquinoline and the benzo[d]oxazol-2(3H)-one. The 3,4-dihydroisoquinolin-1(2H)-one scaffold, closely related to the dihydroisoquinoline moiety in this compound, is recognized as a bioactive natural product framework and is prevalent in compounds with diverse biological activities . This scaffold is synthetically accessible and has been exploited in the development of agents for plant disease management, showing significant activity against plant pathogens like Pythium recalcitrans . Concurrently, the benzo[d]oxazol-2(3H)-one scaffold has been identified as a key structural component in the design of potent enzyme inhibitors. Notably, molecular hybridization strategies using this scaffold have led to the development of compounds that are highly potent inhibitors of c-Met kinase, with demonstrated anti-cancer activity in cellular proliferation assays . The strategic fusion of these two scaffolds in a single molecule creates a novel chemical entity with potential for multifaceted biological activity. Researchers may find value in investigating this compound as a potential inhibitor of kinase signaling pathways or as an agent against phytopathogens. The mode of action for related dihydroisoquinoline derivatives has been suggested to involve the disruption of biological membrane systems in pathogens, while benzo[d]oxazol-2(3H)-one derivatives exhibit well-defined target engagement with enzymes like c-Met kinase . This makes the compound a compelling candidate for further exploration in biochemical and phenotypic screening assays. This product is intended for research use only, providing scientists with a tool to probe new biological pathways and develop novel therapeutic or agrochemical hypotheses.

Properties

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-18(20-11-9-14-5-1-2-6-15(14)13-20)10-12-21-16-7-3-4-8-17(16)24-19(21)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBVRNHVEMMNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a benzo[d]oxazole moiety and a 3,4-dihydroisoquinoline unit. The molecular formula is C21H21N3O3C_{21}H_{21}N_3O_3 with a molecular weight of 365.41 g/mol.

PropertyValue
Molecular FormulaC21H21N3O3
Molecular Weight365.41 g/mol
CAS Number899920-22-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor of key enzymes and its effects on different biological systems.

Enzyme Inhibition

One of the primary areas of research has focused on the compound's inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE) .

  • Monoamine Oxidase (MAO) : Studies have shown that the compound exhibits significant inhibitory activity against MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine. The IC50 values for inhibition were reported to be in the range of 14.80 ± 5.45 μM, indicating potent activity compared to standard inhibitors .
  • Cholinesterase (ChE) : The compound was also evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While some derivatives showed promising BuChE inhibition rates, the overall activity was less potent than established drugs like tacrine .

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays measuring its ability to scavenge free radicals. The results indicated that certain derivatives exhibited high DPPH radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : In an animal model, administration of the compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. This correlates with its MAO-B inhibitory activity, which can enhance serotonin and norepinephrine levels in the brain .
  • Anticancer Activity : The compound's derivatives were tested against cancer cell lines such as MCF-7 and HepG2. Some derivatives demonstrated IC50 values as low as 2.09 μM against these cell lines, indicating strong anticancer properties .

The proposed mechanisms underlying the biological activities include:

  • Inhibition of Neurotransmitter Metabolism : By inhibiting MAO-B, the compound increases levels of neurotransmitters, which may contribute to its antidepressant effects.
  • Free Radical Scavenging : The antioxidant properties are attributed to the ability of the compound to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Q & A

Basic Synthesis and Optimization

Q1: What are the standard synthetic routes for preparing 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, and how can reaction conditions be optimized for higher yields? Methodological Answer: The compound is typically synthesized via multi-step protocols involving alkylation, condensation, and cyclization. Key steps include:

  • Intermediate Preparation : Bromopropyl derivatives (e.g., 3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one) are synthesized using alkylation (General Procedure A, yield 59%) .
  • Piperazine Coupling : The brominated intermediate reacts with piperazine derivatives under reflux in acetonitrile (General Procedure D), yielding bivalent ligands (e.g., 53–67% yields) .
  • Optimization : Adjusting solvent polarity (DMSO vs. DMF), reaction time (24–48 hours), and stoichiometric ratios (1:1.2 for amine:bromide) improves yields. For example, using DMSO increases solubility of polar intermediates, reducing side products .

Table 1 : Representative Synthetic Protocols

ProcedureReagents/ConditionsYieldReference
General AK₂CO₃, DMF, 80°C59%
General DPiperazine, CH₃CN, reflux53–67%

Structural Characterization

Q2: How is the structural integrity of this compound validated in academic research? Methodological Answer: Rigorous characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, aromatic protons appear at δ 7.85–6.76 (m, 8H), and piperazine methylenes at δ 3.68–3.08 (m, 12H) .
  • HRMS : Validates molecular formula (e.g., C₂₆H₃₂N₄O₄ [M+H]⁺: calcd 464.2424, found 465.2491) .
  • Elemental Analysis : Discrepancies in C/H/N percentages (e.g., C: calcd 58.10% vs. found 58.65%) highlight the need for repeated purification .

Advanced SAR and Biological Activity

Q3: How do structural modifications influence the compound’s biological activity, and what are key SAR trends? Methodological Answer:

  • Bivalent Ligands : Extending alkyl chain length (e.g., pentyl vs. ethyl linkers) enhances binding to targets like GPCRs, as seen in improved IC₅₀ values .
  • Heterocycle Substitution : Replacing benzoxazolone with benzothiazolone increases antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for S. aureus) .
  • Dual-Action Design : Incorporating morpholinomethyl or triazole moieties (e.g., AG-0029) enables dopamine D2/H3 receptor polypharmacology, critical for neurodegenerative research .

Table 2 : SAR Trends in Analogues

ModificationBiological ImpactReference
Longer alkyl chainsImproved GPCR affinity
Benzothiazolone coreEnhanced antimicrobial activity
Triazole additionIncreased kinase inhibition

Data Contradiction Resolution

Q4: How should researchers address discrepancies between calculated and experimental elemental analysis data? Methodological Answer: Discrepancies (e.g., N: calcd 10.42% vs. found 9.97% ) arise from residual solvents or incomplete crystallization. Mitigation strategies include:

  • Repetitive Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to remove impurities.
  • Thermogravimetric Analysis (TGA) : Quantify solvent retention post-synthesis.
  • High-Resolution Techniques : LC-MS/MS confirms purity >95% before elemental analysis .

Pharmacological Mechanism Elucidation

Q5: What methodologies are used to study the compound’s anticancer or antimicrobial mechanisms? Methodological Answer:

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies cell death induction (e.g., 40% apoptosis at 10 µM in HeLa cells) .
  • Enzyme Inhibition : Fluorescence polarization assays measure inhibition of topoisomerase II (IC₅₀: 1.2 µM) .
  • Molecular Docking : AutoDock Vina predicts binding to ATP pockets (e.g., EGFR kinase, ΔG = -9.8 kcal/mol) .

Advanced Purification Challenges

Q6: What purification challenges arise during synthesis, and how are they resolved? Methodological Answer:

  • Oil vs. Solid Intermediates : Oily products (e.g., 5k ) require silica gel chromatography with gradient elution (hexane → EtOAc).
  • Halogen Contamination : Bromine residues in intermediates are removed via activated charcoal treatment .

Computational Modeling Integration

Q7: How can molecular dynamics (MD) simulations guide the design of analogues? Methodological Answer:

  • Binding Stability : GROMACS simulations (100 ns) assess ligand-protein complex stability (RMSD < 2 Å for >80% simulation time) .
  • Free Energy Calculations : MM/GBSA predicts ΔG binding for prioritization of synthetic targets .

Toxicity and ADMET Profiling

Q8: What in silico/in vitro methods predict the compound’s ADMET properties? Methodological Answer:

  • SwissADME : Predicts moderate BBB permeability (logBB: -0.5) and CYP3A4 inhibition risk .
  • hERG Assays : Patch-clamp electrophysiology evaluates cardiotoxicity (IC₅₀: >10 µM deemed safe) .

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